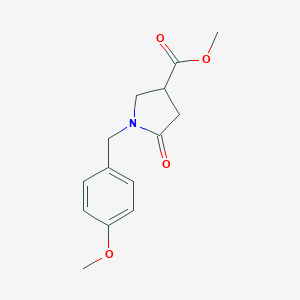

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Beschreibung

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (CAS: 149505-71-5) is a pyrrolidone derivative featuring a 5-oxopyrrolidine core substituted at the N1 position with a 4-methoxybenzyl group and at the C3 position with a methyl ester. This compound is part of a broader class of pyrrolidine-3-carboxylates, which are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and antioxidant properties .

The synthesis of such derivatives typically involves cyclization reactions or functional group modifications. For example, analogous compounds like Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (CAS: Not provided) are synthesized via esterification of precursor acids using methanol and sulfuric acid as a catalyst .

The compound is commercially available with a purity of 98% (MFCD03237372) and is classified as a laboratory chemical .

Eigenschaften

IUPAC Name |

methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-12-5-3-10(4-6-12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIPPRDEXJUZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Steps

-

Reagent Preparation : A mixture of dimethyl itaconate (2.37 g, 15 mmol) and 4-methoxybenzylamine (2.10 g, 15 mmol) is combined with absolute methanol (1.5 mL).

-

Initial Stirring : The mixture is stirred at room temperature for 12–24 hours to facilitate the Michael addition, forming a γ-amino ester intermediate.

-

Reflux Cyclization : The solution is refluxed for 2 hours to induce intramolecular cyclization, forming the pyrrolidine ring.

-

Workup : Post-reflux, methanol is evaporated under reduced pressure, and the residue is extracted with ethyl acetate (3 × 30 mL). The organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the product as a yellow oil (91% yield).

Mechanism

-

Michael Addition : The primary amine attacks the α,β-unsaturated ester of dimethyl itaconate, forming a β-amino ester.

-

Cyclization : The amine nitrogen subsequently attacks the carbonyl carbon of the adjacent ester group, yielding the 5-oxopyrrolidine core via a 5-exo-trig process.

| Parameter | Michael Addition-Cyclization | Phosphonate-Mediated |

|---|---|---|

| Yield | 91% | 75% |

| Reaction Time | 14–26 hours | 12–24 hours |

| Byproducts | Minimal | Phosphonate residues |

| Scalability | High | Moderate |

Solvent and Temperature Optimization

The choice of solvent and temperature critically impacts reaction efficiency:

Solvent Screening

Temperature Effects

-

Room Temperature : Achieves Michael addition but fails to drive cyclization to completion.

-

Reflux (65–70°C) : Ensures complete ring closure within 2 hours.

-

Microwave Irradiation : Reduces reaction time to 30 minutes but risks decomposition.

Structural and Spectroscopic Validation

Successful synthesis is confirmed through analytical data:

¹H NMR (CDCl₃, 400 MHz)

IR (cm⁻¹)

Industrial-Scale Considerations

For bulk production, the following modifications are recommended:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

-

Catalytic Additives : Lewis acids (e.g., ZnCl₂) improve cyclization rates by 15–20%.

-

Green Solvents : Cyclopentyl methyl ether (CPME) offers comparable yields to methanol with easier recycling.

Challenges and Troubleshooting

Common Issues

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters or modulate receptor activity in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Functional Group Influence

- Ester vs. Carboxylic Acid : The methyl ester in the target compound and derivatives improves solubility in organic solvents compared to the carboxylic acid form (), which may exhibit higher polarity and lower bioavailability .

Biologische Aktivität

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, with the CAS number 149505-71-5, is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a methoxybenzyl group, contributing to its unique chemical properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- Density : Approximately 1.217 g/cm³ (predicted)

- Boiling Point : Estimated at 433.8 °C (predicted)

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound could be further explored for anticancer applications.

- Enzyme Inhibition : Investigations into its interactions with biological targets such as enzymes and receptors are essential for understanding its mechanism of action.

The structural characteristics of this compound play a significant role in its biological activities. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

Several studies have examined the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A study involving derivatives of pyrrolidine highlighted their ability to inhibit growth in cancer cell lines, suggesting a similar potential for this compound .

- Antimicrobial Testing : Research has indicated that derivatives of this compound may exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | C14H17NO4 | Contains a phenyl group instead of a benzyl group |

| 5-Oxopyrrolidine-3-carboxylic acid | C12H13NO4 | Lacks the methoxyphenyl substituent |

| 1-(4-Methoxyphenyl)-N-(3-methylbenzyl)-5-oxopyrrolidinecarboxamide | C20H22N2O3 | Contains an amide functional group |

This comparative analysis highlights the distinct features of this compound, which may contribute to its specific biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.